3-bromo-4-(fluorosulfonyl)benzoic acid
Description
Significance of Functionalized Benzoic Acid Scaffolds in Advanced Chemical Synthesis
Functionalized benzoic acid scaffolds are cornerstone building blocks in the synthesis of a vast number of synthetic bioactive molecules. Their structural motif is present in numerous natural products and pharmaceuticals. The carboxylic acid group provides a convenient handle for a variety of chemical transformations, most notably the formation of amide bonds, which are fundamental linkages in biological systems and numerous drug molecules. rsc.org The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its function, whether as a drug, an agrochemical, or a specialized material.
Overview of Sulfonyl Fluorides as Versatile Electrophilic Moieties and Their Reactivity Profiles
Sulfonyl fluorides (R-SO₂F) have gained prominence as exceptionally useful electrophilic groups in chemical biology and drug discovery. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity. nih.gov They are notably resistant to hydrolysis and reduction but can react selectively with strong nucleophiles. nih.govnih.gov This "tunable" reactivity makes them ideal "warheads" for covalent inhibitors, as they can form stable covalent bonds with specific nucleophilic amino acid residues—such as lysine, tyrosine, serine, and histidine—within a protein's binding site. acs.orguga.edu This has led to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click chemistry reactions that leverage the reliable reactivity of the S(VI)-F bond for creating robust molecular connections. nih.govbohrium.com
Research Context and Scholarly Significance of 3-bromo-4-(fluorosulfonyl)benzoic acid and Related Derivatives
The compound This compound embodies the convergence of these three key chemical features. It is a trifunctional building block, presenting a carboxylic acid, a sulfonyl fluoride, and a bromo-substituted aromatic ring. This arrangement of orthogonally reactive sites offers immense synthetic utility. Each functional group can be addressed with a high degree of selectivity, allowing for a stepwise and controlled construction of highly complex molecules. Its design is particularly relevant in the field of medicinal chemistry for the development of targeted covalent inhibitors, where each component of the scaffold can play a distinct role in ligand binding, positioning the sulfonyl fluoride "warhead," and allowing for further diversification through the bromine handle. acs.orgresearchgate.net
Properties
CAS No. |
1648793-91-2 |
|---|---|
Molecular Formula |
C7H4BrFO4S |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
Physicochemical Properties and Structural Elucidation
The specific arrangement of atoms and functional groups in 3-bromo-4-(fluorosulfonyl)benzoic acid dictates its physical characteristics and chemical behavior.
| Property | Value |
| Molecular Formula | C₇H₄BrFO₄S |
| Molecular Weight | 283.07 g/mol |
| Monoisotopic Mass | 281.89978 Da uni.lu |
| Appearance | Solid (predicted) |
| XLogP3 (Predicted) | 1.9 uni.lu |
| CAS Number | 1935922-41-0 bldpharm.com |
This table is interactive. Click on the headers to sort.
Structural Features: The molecule consists of a benzene (B151609) ring substituted with three distinct functional groups in a specific orientation:
A carboxylic acid group (-COOH) at position 1.
A bromine atom at position 3.
A fluorosulfonyl group (-SO₂F) at position 4.
The electron-withdrawing nature of the sulfonyl fluoride (B91410) and the bromine atom significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton. Spectroscopic analysis would be key to confirming this structure.
¹H NMR: Would show characteristic signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern.
¹³C NMR: Would reveal seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons, each with a unique chemical shift due to the different electronic environments.
¹⁹F NMR: Would show a signal corresponding to the fluorine atom of the sulfonyl fluoride group.
IR Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group.
Mass Spectrometry: Would show a molecular ion peak corresponding to the molecule's mass, with a characteristic isotopic pattern due to the presence of bromine. uni.lu
Synthesis and Manufacturing Processes
The synthesis of 3-bromo-4-(fluorosulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to selectively install the desired functional groups. A plausible synthetic route would likely start from a more readily available precursor, such as 3-bromo-4-fluorobenzoic acid.
A general synthetic strategy could involve:
Chlorosulfonylation: The precursor, 3-bromo-4-fluorobenzoic acid, could be treated with chlorosulfonic acid to install a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The directing effects of the existing substituents would guide the position of this new group.
Halogen Exchange: The resulting sulfonyl chloride would then undergo a halogen exchange reaction to convert it into the more stable sulfonyl fluoride (B91410). nih.gov This is a critical step, often accomplished using a fluoride salt like potassium fluoride (KF). The conversion from the more reactive sulfonyl chloride to the sulfonyl fluoride is crucial for its intended applications as a stable but reactive warhead. researchgate.net
An alternative pathway could start from fluorobenzene (B45895), involving a sequence of acylation, bromination, and oxidation to form 3-bromo-4-fluorobenzoic acid, which could then be functionalized as described above. google.comgoogle.com
Chemical Reactivity and Derivatization
The synthetic power of 3-bromo-4-(fluorosulfonyl)benzoic acid lies in the distinct reactivity of its three functional groups, which can often be manipulated independently.
Carboxylic Acid Group: This group is a versatile handle for derivatization. It can readily undergo amide bond formation with a wide range of amines using standard coupling reagents, a fundamental reaction in the synthesis of pharmaceuticals. organic-chemistry.orgacs.orgnih.gov It can also be converted to esters through reactions with alcohols under acidic conditions.
Sulfonyl Fluoride (B91410) Group: This group acts as a latent electrophile. While relatively stable, it will react with potent nucleophiles. In the context of medicinal chemistry, it is designed to react with nucleophilic amino acid side chains (e.g., lysine, tyrosine, serine) at the binding site of a target protein. nih.govacs.org This forms a stable sulfonamide or sulfonate ester linkage, resulting in irreversible covalent inhibition of the protein. nih.govacs.org
Bromo-Substituted Aromatic Ring: The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide variety of aryl, heteroaryl, or alkyl groups. rsc.orgnih.govwikipedia.org
Other Cross-Couplings: It can also participate in other transformations like Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast array of molecular fragments.
This orthogonal reactivity makes the scaffold a powerful trifunctional building block , enabling chemists to build complex molecular architectures in a controlled, stepwise manner. acs.org
Computational and Advanced Spectroscopic Characterization Methodologies
Advanced Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of synthesized organic compounds. Each method probes different aspects of the molecule's physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-bromo-4-(fluorosulfonyl)benzoic acid, ¹H and ¹³C NMR would be essential for confirming its substitution pattern on the benzene (B151609) ring.
Detailed Research Findings: While specific NMR spectra for this compound are not widely published, analysis of analogous compounds like 3-bromo-4-fluorobenzoic acid chemicalbook.comnih.gov and benzoic acid docbrown.info allows for the prediction of its spectral features.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The aromatic protons' chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromo, fluorosulfonyl, and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum would display seven unique signals: six for the aromatic carbons and one for the carboxylic carbon. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. For instance, the carbon atom bonded to the bromine (C-Br) and the one bonded to the fluorosulfonyl group (C-SO₂F) would have their resonances shifted due to the electronic effects of these substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and established substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| COOH | >10 | ~165-170 | Broad Singlet |
| C1-COOH | - | ~130-135 | Singlet |
| C2-H | ~8.2-8.4 | ~130-135 | Doublet |
| C3-Br | - | ~120-125 | Singlet |
| C4-SO₂F | - | ~140-145 | Singlet |
| C5-H | ~7.8-8.0 | ~128-132 | Doublet of Doublets |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. Data from related compounds like 3-bromo-4-fluorobenzoic acid and 3-(fluorosulfonyl)benzoic acid support these assignments. nih.govnist.gov
Carboxylic Acid: A very broad O-H stretching band would be observed in the range of 2500-3300 cm⁻¹. A sharp and intense C=O (carbonyl) stretching band would appear around 1700 cm⁻¹.
Fluorosulfonyl Group: Strong, characteristic stretching vibrations for the S=O bonds would be present in the region of 1350-1450 cm⁻¹ (asymmetric) and 1150-1250 cm⁻¹ (symmetric). The S-F stretch would likely appear in the 800-900 cm⁻¹ range.
Aromatic Ring: C-H stretching vibrations would be seen just above 3000 cm⁻¹, and C=C stretching vibrations would appear as a series of peaks between 1400 and 1600 cm⁻¹.
C-Br Bond: The carbon-bromine stretching vibration is typically found in the lower wavenumber region of the spectrum, usually between 500 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Sharp, Strong |
| Fluorosulfonyl | S=O Asymmetric Stretch | 1350-1450 | Strong |
| Fluorosulfonyl | S=O Symmetric Stretch | 1150-1250 | Strong |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that help in structural confirmation.
Detailed Research Findings: For this compound (C₇H₄BrFO₄S), HRMS would be critical. uni.lu The monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Molecular Ion Peak: The exact mass would be calculated and compared to the measured value to confirm the molecular formula C₇H₄BrFO₄S.
Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH) from the carboxylic acid, loss of the entire carboxylic acid group (-COOH), and cleavage of the fluorosulfonyl group (-SO₂F) or its components.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrFO₄S | - |
| Monoisotopic Mass | 281.89978 Da | Calculated uni.lu |
| Predicted [M-H]⁻ Adduct | 280.89250 m/z | Predicted uni.lu |
| Predicted [M+H]⁺ Adduct | 282.90706 m/z | Predicted uni.lu |
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For assessing the purity of this compound or monitoring its synthesis, GC can be employed, often coupled with a mass spectrometer (GC-MS).
Detailed Research Findings: The direct analysis of benzoic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and column adsorption. researchgate.net To overcome this, derivatization is often performed, for example, by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester). researchgate.net This process makes the compound more suitable for GC analysis. When coupled with MS, this technique can be used to separate the target compound from impurities and identify them based on their mass spectra. nih.gov
Computational Chemistry Approaches for Understanding Molecular Properties and Reactivity
Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental data. They allow for the calculation of molecular structure, stability, and electronic properties.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to optimize the geometry of this compound and calculate various molecular properties.
Detailed Research Findings: While a specific DFT study on this compound is not available, studies on analogous molecules like 4-bromo-3-(methoxymethoxy) benzoic acid demonstrate the utility of this approach. researchgate.net
A DFT study on the target compound would typically involve:
Geometry Optimization: Calculation of the most stable three-dimensional arrangement of atoms and prediction of bond lengths and angles.
Vibrational Analysis: Prediction of the IR and Raman spectra, which can be compared with experimental data to confirm the structure.
Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential around the carboxylic and sulfonyl oxygens and positive potential around the acidic proton.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
Conformational Analysis:
Computational studies on similar ortho-substituted benzoic acids have shown that the interplay between the carboxylic group and the adjacent substituent governs the conformational landscape. iku.edu.tr For this compound, the key dihedral angles to consider would be the C-C-C=O and C-C-S=O angles. MD simulations can explore the potential energy surface associated with the rotation of these groups to identify the most stable, low-energy conformations. It is likely that conformations where the hydrogen of the carboxylic acid group is oriented towards the sulfonyl group (or vice-versa) would be significant, potentially leading to intramolecular hydrogen bonding.
Intermolecular Interactions:
MD simulations are particularly adept at characterizing the non-covalent interactions that govern how this compound interacts with its environment. In solution, the simulations can reveal the structure of the solvation shell around the molecule. For instance, in polar solvents, the carboxylic acid and fluorosulfonyl groups would be expected to form strong hydrogen bonds with solvent molecules. ucl.ac.uk
In the context of its potential applications, such as in medicinal chemistry where aryl sulfonyl fluorides are used as covalent probes, MD simulations can model the interaction of this compound with a protein binding site. nih.govacs.orgnih.gov These simulations can predict the preferred binding orientation and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the benzene ring and aromatic residues in a protein.
A hypothetical representation of data that could be obtained from MD simulations is presented in Table 1.
Table 1: Hypothetical Intermolecular Interaction Analysis from a Molecular Dynamics Simulation of this compound in Water
| Interaction Type | Interacting Groups of this compound | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | Carboxylic acid (-COOH) with Water (O) | 2.8 | 85 |
| Hydrogen Bond | Fluorosulfonyl (-SO2F) with Water (H) | 3.1 | 60 |
| Halogen Bond | Bromo (-Br) with Water (O) | 3.5 | 15 |
This table is for illustrative purposes and does not represent actual experimental data.
Prediction of Reaction Intermediates, Transition States, and Energy Barriers
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states, and by calculating the associated energy barriers.
Prediction of Reaction Intermediates:
For this compound, several types of reactions can be computationally investigated. For example, in its synthesis, which may involve the fluorination of a corresponding sulfonyl chloride, DFT calculations can model the reaction pathway and identify the structures of any intermediates. Studies on the synthesis of sulfonyl fluorides have proposed various intermediates, such as those involving the activation of sulfonic acids or the reaction of sulfonyl chlorides with a fluoride (B91410) source. researchgate.netnih.govrsc.org
In reactions where the aromatic ring participates, such as electrophilic aromatic substitution, the formation of a sigma-complex (also known as an arenium ion) as a reaction intermediate is expected. fiveable.menih.govlumenlearning.comlibretexts.org The stability of this intermediate is crucial in determining the regioselectivity of the reaction. For this compound, the electron-withdrawing nature of both the bromo and fluorosulfonyl groups would influence the stability of the arenium ion and direct incoming electrophiles.
Prediction of Transition States and Energy Barriers:
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a reaction. Locating the transition state structure through computational methods allows for the calculation of the activation energy (energy barrier), which is directly related to the reaction rate.
For a reaction involving this compound, such as a nucleophilic attack on the sulfonyl fluoride group, DFT calculations can model the approach of the nucleophile and the subsequent bond-forming and bond-breaking processes. Computational studies on the reactions of arenesulfonyl chlorides have shown that the mechanism can proceed through a single transition state (SN2-like) or involve an intermediate (addition-elimination). nih.gov For sulfonyl fluorides, an addition-elimination mechanism is often favored. nih.gov
Similarly, for electrophilic aromatic substitution reactions, the energy barrier to form the arenium ion intermediate is the rate-determining step. libretexts.orgmasterorganicchemistry.com By calculating the energy barriers for attack at different positions on the aromatic ring, the most likely products can be predicted.
Table 2 provides a hypothetical example of calculated energy barriers for a hypothetical electrophilic nitration reaction on this compound.
Table 2: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of this compound
| Position of Attack | Transition State Structure | Calculated Energy Barrier (kcal/mol) |
| Ortho to -COOH | Arenium ion intermediate | 25.2 |
| Ortho to -SO2F | Arenium ion intermediate | 28.5 |
| Meta to -COOH and -Br | Arenium ion intermediate | 22.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Role in the Construction of Diverse Organic Molecules and Complex Scaffolds
The strategic placement of three different reactive handles makes this compound a versatile starting material for creating diverse molecular architectures. Each functional group can be addressed with a high degree of chemoselectivity, allowing synthetic chemists to build out different parts of a target molecule in a controlled sequence.
The carboxylic acid provides a classic anchor point for derivatization through reactions like amidation or esterification.
The bromo substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon-based substituents.
The fluorosulfonyl group possesses unique reactivity as a latent electrophile, primarily used for forming covalent bonds with specific amino acid residues in proteins.
This trifunctional nature is particularly valuable in the synthesis of molecules with a modular design, such as PROTACs (Proteolysis Targeting Chimeras) or chemical probes, where a targeting moiety, a linker, and a reactive group are systematically assembled. By selectively reacting each site, chemists can generate large libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new bioactive molecules.
Derivatization Strategies for Expanding Chemical Libraries
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal scaffold for this purpose due to the distinct and predictable reactivity of its functional groups.
The carboxylic acid group is readily converted into a wide range of other functionalities, most commonly esters and amides. These reactions are typically high-yielding and tolerate the bromo and fluorosulfonyl groups.
Amidation: This is often the first step in a synthetic sequence, used to install linkers or other building blocks. The carboxylic acid is typically activated first, for example by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then treated with a primary or secondary amine to form the corresponding amide bond.
Esterification: The formation of esters can be achieved through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, for more sensitive substrates, the reaction can proceed via the acid chloride or by using coupling agents. chemicalbook.com
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| Amidation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride, DMF (cat.)2. Amine (R-NH₂), Base (e.g., Et₃N or Pyridine) | Amide |
| Esterification | 1. Alcohol (R-OH), Strong acid (e.g., H₂SO₄), Heat2. Alternatively: Thionyl chloride followed by alcohol | Ester |
This table presents common, representative conditions for the derivatization of benzoic acids.
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ambeed.com This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron compound, such as a boronic acid or boronic ester. A key advantage is that the fluorosulfonyl group is generally stable and unreactive under the typical conditions required for Suzuki-Miyaura coupling, allowing for selective modification at the bromine position. oakwoodchemical.com
This reaction is exceptionally powerful for introducing a vast array of substituents, including other aryl, heteroaryl, or vinyl groups, thereby enabling extensive exploration of the chemical space around the core scaffold. This is critical when developing molecules that need to bind to specific protein pockets, where the nature of this substituent can dramatically influence binding affinity and selectivity.
| Component | Example | Purpose |
| Aryl Halide | This compound (or its ester/amide derivative) | The electrophilic partner in the coupling reaction. |
| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid, etc. | Introduces a new aryl or heteroaryl group. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) | Catalyzes the C-C bond formation. chemicalbook.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. chemicalbook.com |
| Solvent | Toluene (B28343), Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |
This table outlines the typical components and their roles in a Suzuki-Miyaura cross-coupling reaction.
The fluorosulfonyl (-SO₂F) group is a privileged electrophile in chemical biology and drug discovery. While relatively stable and inert in many synthetic conditions (including cross-coupling), it can act as a covalent "warhead" that reacts with nucleophilic amino acid residues within a protein's binding site. This reactivity is a cornerstone of the Sulfonyl-Fluoride Exchange (SuFEx) click chemistry platform.
Unlike more aggressive electrophiles, the reactivity of the sulfonyl fluoride is highly context-dependent, often requiring activation by the specific microenvironment of a protein pocket. It can covalently modify a range of "non-cysteine" residues, significantly expanding the scope of covalent drug design.
| Nucleophilic Amino Acid Residue |
| Tyrosine |
| Lysine |
| Serine |
| Threonine |
| Histidine |
| Cysteine |
This table lists the key amino acid residues known to be targeted by sulfonyl fluoride electrophiles. wuxiapptec.com
Precursor in the Synthesis of Specific Target Molecules
The trifunctional nature of this compound makes it an ideal precursor for classes of high-value target molecules, particularly targeted covalent inhibitors. In this context, each part of the molecule can be envisioned to fulfill a specific role in the final drug candidate:
Targeting Moiety: A group installed at the bromine position via a Suzuki-Miyaura coupling can be designed to provide binding affinity and selectivity for a specific protein, such as a kinase.
Linker/Solubilizing Group: The carboxylic acid can be converted into an amide, which may function as part of a linker or carry substituents that improve the molecule's physicochemical properties (e.g., solubility).
Covalent Warhead: The fluorosulfonyl group is carried into the final molecule to form a covalent bond with a nearby nucleophilic residue in the target protein's binding site, leading to potent and durable inhibition. wuxiapptec.com
While specific, named drugs originating from this exact starting material are not prominently featured in public literature, its structure is emblematic of the scaffolds used to generate libraries of potential covalent kinase inhibitors and other enzyme modulators.
Utility in Chemical Probe Synthesis and Bioorthogonal Ligation Reactions (Focus on Synthetic Methodology)
Chemical probes are essential tools used to study the function of proteins in their native biological environment. This compound is an excellent scaffold for the modular synthesis of such probes. The synthetic methodology leverages the orthogonal reactivity of its three functional groups to systematically build the probe.
A common synthetic strategy involves:
Amide Formation: The carboxylic acid is reacted with a molecule containing a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) and an amine handle. This attaches the reporter module.
Suzuki-Miyaura Coupling: The bromine is then used to couple a targeting ligand—a molecule known to bind to the protein of interest. This step directs the probe to its intended target.
Bioorthogonal Ligation: The fluorosulfonyl group serves as the bioorthogonal reactive handle. The term "bioorthogonal" refers to a reaction that can occur in a complex biological system without interfering with native biochemical processes. uni.lu Once the probe is bound to its target protein via the targeting ligand, the fluorosulfonyl "warhead" can react with a nearby nucleophilic amino acid, forming a permanent, covalent link. This ligation event allows for the durable labeling of the target protein for subsequent analysis, such as identification by mass spectrometry or visualization by fluorescence microscopy.
This modular approach allows researchers to easily swap out the targeting ligand or the reporter tag to create a wide variety of probes for different applications, all based on a single, versatile core structure.
Integration of Click Chemistry Tags and Other Reactive Handles
The molecular architecture of this compound incorporates several key reactive handles that are instrumental for its use in advanced chemical synthesis, including click chemistry. These handles allow for the straightforward and efficient attachment of this molecule to other chemical entities.
The most notable reactive handle for click chemistry is the sulfonyl fluoride (-SO₂F) group. This group is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of reactions that has been recognized as a next-generation click reaction. sigmaaldrich.com The SuFEx reaction involves the exchange between a sulfonyl fluoride and a nucleophile, typically an alcohol or a silyl (B83357) ether, to form a stable sulfonate linkage. sigmaaldrich.comnih.gov This process is highly efficient, operates under mild conditions, and is chemoselective, meaning it does not interfere with other functional groups present in the molecule. sigmaaldrich.com The stability and reactivity of the sulfonyl fluoride group are well-balanced; it is stable to thermolysis and resistant to reduction but reacts readily with nucleophiles under appropriate catalytic conditions. sigmaaldrich.com
Beyond SuFEx, the bromo and carboxylic acid groups also serve as critical reactive handles for various conjugation and modification strategies. The bromo group is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of other molecular fragments. The carboxylic acid group is readily converted into amides, esters, or other derivatives through standard coupling reactions, providing another avenue for molecular elaboration. wikipedia.org
The presence of these three distinct reactive sites allows for orthogonal chemical strategies, where each site can be reacted independently without affecting the others. This capability is highly desirable in the synthesis of complex molecules and bioconjugates.
Table 1: Reactive Handles of this compound and Their Applications
| Reactive Handle | Type of Reaction | Potential Application |
|---|---|---|
| Sulfonyl Fluoride (-SO₂F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Covalent labeling of proteins, synthesis of small molecule libraries, formation of stable sulfonates. sigmaaldrich.comnih.gov |
| Bromo (-Br) | Palladium-catalyzed Cross-Coupling | Introduction of aryl, alkyl, or alkynyl groups; synthesis of biphenyl (B1667301) derivatives and complex scaffolds. sigmaaldrich.com |
| Carboxylic Acid (-COOH) | Amidation, Esterification | Attachment to amines or alcohols, conjugation to biomolecules, formation of polymer linkages. wikipedia.org |
Design and Synthesis of Multifunctional Chemical Building Blocks
A building block in chemistry is a molecular unit that can be used in the synthesis of more complex compounds. sigmaaldrich.com this compound is an exemplary multifunctional building block due to its three distinct and orthogonally reactive functional groups. This trifunctionality allows chemists to construct a diverse range of more complex molecules through sequential and selective reactions.
The strategic value of this compound lies in the differential reactivity of its functional groups. For instance, a synthetic chemist could first utilize the carboxylic acid for an amidation reaction, then perform a Suzuki coupling on the bromo position, and finally use the sulfonyl fluoride group for a SuFEx reaction to attach a reporter tag or another molecular fragment. This stepwise approach provides precise control over the final molecular architecture.
This building block is particularly well-suited for the construction of small molecule libraries for drug discovery and chemical biology. By reacting a common core (this compound) with diverse sets of reactants at each of its functionalization sites, a large library of related but structurally distinct compounds can be rapidly generated. This approach is fundamental to combinatorial chemistry, where such libraries are screened for biological activity. The sulfonyl fluoride group, in particular, is valuable for creating libraries of potential covalent inhibitors, which form a strong, permanent bond with their biological targets.
Table 2: Synthetic Strategies Utilizing this compound as a Building Block
| Step | Functional Group Utilized | Reaction Type | Resulting Structure |
|---|---|---|---|
| 1 | Carboxylic Acid | Amide Coupling | Forms an amide bond, introducing a new substituent (R1). |
| 2 | Bromo Group | Suzuki Coupling | Creates a biaryl structure by adding a second substituent (R2). |
| 3 | Sulfonyl Fluoride | SuFEx Reaction | Links the molecule to a third component (R3) via a sulfonate bridge. |
Applications in Materials Science: Synthesis of Monomers and Polymer Precursors
In materials science, monomers are the fundamental repeating units that are linked together to form polymers. Halogenated benzoic acids and their derivatives are known to be valuable precursors for creating monomers used in the synthesis of high-performance polymers. google.com The structure of this compound makes it a promising candidate for use as a monomer or a precursor to a monomer for specialized polymers.
The difunctionality required for polymerization can be achieved in several ways with this molecule. For example, the carboxylic acid and the bromo group can act as the two reactive sites for polycondensation reactions. The bromo group can be converted into other functional groups, or it can be used directly in certain polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These types of polymers are often investigated for their electronic and optical properties, with applications in organic electronics like OLEDs and organic photovoltaics. bldpharm.com
Alternatively, the carboxylic acid could be paired with the sulfonyl fluoride group. While less conventional, the reactivity of the sulfonyl fluoride could potentially be harnessed to form novel polymer backbones containing sulfonate linkages. Such materials could exhibit unique properties, including high thermal stability and specific chemical resistance. The presence of bromine and fluorine in the resulting polymer can also impart desirable characteristics such as flame retardancy and hydrophobicity. Halogenated compounds are known to be useful in the synthesis of polymers for applications like capacitors and materials with specific light absorption properties. google.com
Table 3: Potential Polymer Applications of this compound
| Polymer Type | Functional Groups Utilized | Potential Polymer Properties |
|---|---|---|
| Aromatic Polyamides/Polyesters | Carboxylic acid and a derivative of the bromo group | High thermal stability, mechanical strength. |
| Conjugated Polymers | Bromo group (via Suzuki polycondensation) and carboxylic acid | Electronic conductivity, photoluminescence. bldpharm.com |
| Poly-sulfonates | Carboxylic acid and sulfonyl fluoride | Novel backbone, potential for chemical resistance. |
Conclusion
Identification of Key Functional Groups and Aromatic Substitution Patterns
The structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups.
The key functional groups and their positions on the aromatic ring are:
Carboxylic Acid (-COOH): Located at position 1. This group is an electron-withdrawing, meta-directing deactivator in electrophilic aromatic substitution.
Bromo (-Br): Located at position 3. This is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects.
Fluorosulfonyl (-SO₂F): Located at position 4. This is a strongly electron-withdrawing group and, consequently, a meta-director.
The substitution pattern is a 1,3,4-trisubstituted benzene ring. The relative positioning of these groups dictates the synthetic strategy, as the directing effects of the groups already present on the ring will control the position of incoming substituents.
| Functional Group | Chemical Formula | Position | Directing Effect |
| Carboxylic Acid | -COOH | 1 | Meta |
| Bromo | -Br | 3 | Ortho, Para |
| Fluorosulfonyl | -SO₂F | 4 | Meta |
Precursors for Brominated Benzoic Acid Scaffolds
Common precursors and methods include:
Oxidation of Brominated Toluenes: A widely used method involves the oxidation of a methyl group on a brominated toluene (B28343) derivative. For instance, 4-bromo-3-methylbenzoic acid could be envisioned as a precursor, though the regioselectivity of subsequent sulfonylation would need to be controlled. A more direct precursor from this class would be a suitably substituted bromotoluene which, upon oxidation, yields the desired benzoic acid. guidechem.comorgsyn.org
Direct Bromination of Benzoic Acid Derivatives: While direct bromination of benzoic acid itself would lead to 3-bromobenzoic acid, achieving the desired 3-bromo-4-substituted pattern requires a pre-existing group at the 4-position that directs the incoming bromine to the 3-position.
Sandmeyer Reaction: An alternative route involves the use of an amino-substituted benzoic acid. The amino group can be converted to a diazonium salt, which is then substituted with a bromine atom using a copper(I) bromide catalyst. orgsyn.org
Halogen Exchange Reactions: In some instances, a different halogen, such as iodine, can be replaced by bromine.
| Precursor Type | Example | Transformation |
| Brominated Toluene | 3-Bromo-4-fluorotoluene (B1266451) | Oxidation of the methyl group |
| Substituted Benzoic Acid | 4-Fluorobenzoic acid | Electrophilic bromination |
| Amino Benzoic Acid | 3-Amino-4-fluorobenzoic acid | Diazotization followed by Sandmeyer reaction |
Strategies for Installing the Fluorosulfonyl Moiety onto Aromatic Rings
The introduction of the fluorosulfonyl group is a critical step in the synthesis. This can be achieved through a two-step process involving a chlorosulfonyl intermediate or through more modern direct fluorosulfonylation methods.
A traditional and reliable method for introducing a fluorosulfonyl group is through a halogen exchange (HALEX) reaction on a corresponding chlorosulfonyl derivative.
The process involves two main steps:
Chlorosulfonylation: The aromatic ring is first reacted with chlorosulfonic acid (ClSO₃H) to install the chlorosulfonyl group (-SO₂Cl). The position of this substitution is directed by the other substituents on the ring.
Fluorination: The resulting aryl chlorosulfonyl compound is then treated with a fluoride source, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. uni.lu This reaction can be performed in a suitable solvent, and in some cases, the presence of a small amount of water may be required to facilitate the exchange. uni.lu
This method is well-established and provides a high yield of the desired fluorosulfonyl compound.
Recent advancements in organic synthesis have led to the development of methods for the direct introduction of the fluorosulfonyl group, often leveraging modern catalytic systems.
From Arenediazonium Salts: One approach involves the copper-catalyzed reaction of arenediazonium salts with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in the presence of a fluoride source like potassium bifluoride (KHF₂). acs.org This method offers a broad substrate scope.
Radical Fluorosulfonylation: Photoredox catalysis has enabled the generation of fluorosulfonyl radicals from various precursors. tandfonline.comresearchgate.net These radicals can then react with aromatic compounds to form the desired aryl sulfonyl fluorides. This approach is part of the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". researchgate.net
| Method | Reagents | Description |
| Conversion from Chlorosulfonyl Precursor | 1. ClSO₃H2. KF | Two-step process involving formation of an aryl chlorosulfonyl intermediate followed by halogen exchange. |
| From Arenediazonium Salts | ArN₂⁺X⁻, DABSO, KHF₂, Cu catalyst | Copper-catalyzed reaction of a diazonium salt with a SO₂ source and a fluoride source. acs.org |
| Radical Fluorosulfonylation | Aromatic substrate, radical SO₂F precursor, photocatalyst | Generation of a fluorosulfonyl radical which reacts with the aromatic ring. tandfonline.comresearchgate.net |
Orthogonal Functional Group Protection and Deprotection Strategies
In the synthesis of a multifunctional molecule like this compound, it may be necessary to temporarily protect one or more functional groups to prevent them from interfering with subsequent reaction steps. The concept of orthogonality is crucial, meaning that one protecting group can be removed under specific conditions without affecting other protecting groups or the rest of the molecule. iris-biotech.dethieme-connect.de
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with reactions involving strong bases or organometallic reagents. A common strategy is to protect the carboxylic acid as an ester, for example, a methyl or ethyl ester. These can typically be removed by acid- or base-catalyzed hydrolysis at the end of the synthesis. For milder deprotection, a benzyl (B1604629) ester can be used, which can be cleaved by hydrogenolysis.
Orthogonal Pairs: In more complex syntheses, multiple protecting groups might be needed. An orthogonal set of protecting groups allows for their selective removal in any order. biosynth.com For example, a tert-butyl (tBu) ester, which is removed with acid (like TFA), could be used alongside a benzyl-based protecting group on another functionality, which is removed by hydrogenation. iris-biotech.de
The choice of protecting group strategy must be compatible with the planned reaction conditions for bromination and fluorosulfonylation. For instance, the conditions for ester hydrolysis should not lead to the cleavage of the fluorosulfonyl group.
| Protecting Group (for -COOH) | Protection Reagent | Deprotection Conditions | Orthogonality Notes |
| Methyl/Ethyl Ester | MeOH/EtOH, Acid catalyst | Acid or base hydrolysis | Not orthogonal to other acid/base labile groups. |
| Benzyl Ester (Bn) | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid/base labile groups. |
| tert-Butyl Ester (tBu) | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) | Orthogonal to base-labile and hydrogenolysis-labile groups. iris-biotech.de |
Convergent and Divergent Synthetic Routes to Functionalized Aromatic Systems
The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. Each offers distinct advantages in terms of efficiency and the ability to generate molecular diversity.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. wikipedia.org This strategy is particularly valuable for exploring structure-activity relationships by creating a range of analogs from a single precursor. wikipedia.orgrsc.org For instance, a central core molecule can have successive generations of building blocks added to it. wikipedia.org
Stepwise Halogenation and Sulfonylation of Benzoic Acid Derivatives
A common and logical approach to the synthesis of this compound involves the stepwise functionalization of a simpler benzoic acid derivative. This linear sequence of reactions allows for precise control over the introduction of each substituent.
A plausible synthetic sequence could begin with a commercially available fluorobenzoic acid derivative, followed by sulfonation and then bromination, or vice versa. The order of these steps is crucial and is dictated by the directing effects of the substituents and the reactivity of the intermediates.
For example, starting with 4-fluorobenzoic acid, one could first introduce the fluorosulfonyl group and then proceed with bromination. Alternatively, one could start with a brominated benzoic acid and then introduce the fluorosulfonyl group. The feasibility of each route would depend on the reaction conditions required for each transformation and the potential for side reactions.
A patented method for producing 3-bromo-4-fluorobenzoic acid involves reacting fluorobenzene (B45895) with acetyl chloride, followed by bromination and subsequent reaction with a hypochlorite (B82951) solution. google.comgoogle.com
Parallel Synthetic Approaches to Halogenated Fluorosulfonyl Benzoic Acids
Parallel synthesis is a powerful tool for rapidly generating a library of related compounds. This approach is an extension of the divergent synthesis concept, where a common intermediate is subjected to a variety of reaction conditions or building blocks in a parallel fashion. This allows for the efficient exploration of chemical space around a core scaffold.
For instance, a key intermediate, such as a fluorosulfonyl benzoic acid, could be subjected to a variety of halogenating agents in parallel to produce a range of mono- and di-halogenated analogs. This strategy is highly amenable to automation and high-throughput screening, accelerating the discovery of compounds with desired properties.
Regioselective Bromination Techniques
The precise control of the position of bromination on the aromatic ring is a critical challenge in the synthesis of specifically substituted compounds like this compound.
Aryl bromides are valuable intermediates in organic synthesis, serving as precursors for a variety of cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. nih.gov The most common method for their preparation is electrophilic aromatic bromination. nih.gov
Directed Bromination Strategies
To achieve high regioselectivity, various directed bromination strategies have been developed. These methods often employ a directing group that positions the incoming electrophile to a specific carbon atom on the aromatic ring. While classic electrophilic bromination often results in a mixture of ortho and para isomers, modern methods offer greater control. rsc.org
Some advanced methods for regioselective bromination include:
Catalytic Hypervalent Iodine(III) Reagents: Using iodobenzene (B50100) as a recyclable catalyst with an oxidant like m-chloroperoxybenzoic acid and a bromine source such as lithium bromide allows for efficient and regioselective monobromination of electron-rich aromatic compounds at room temperature. organic-chemistry.org
N-Bromosuccinimide (NBS) in the Presence of Additives: NBS, when used with additives like tetrabutylammonium (B224687) bromide or in concentrated sulfuric acid, can achieve highly regioselective bromination of activated or deactivated aromatic compounds, respectively. organic-chemistry.org
Electrochemical Methods: Two-phase electrolysis can be used for the direct bromination of aromatic compounds with electron-donating groups, resulting in high yields of monobromo compounds with high regioselectivity for the para position. cecri.res.in
| Bromination Method | Reagents | Substrate Type | Selectivity |
| Catalytic Hypervalent Iodine(III) | Iodobenzene, m-CPBA, LiBr | Electron-rich aromatics | High para-selectivity |
| N-Bromosuccinimide | NBS, Tetrabutylammonium bromide | Activated aromatics | Predominantly para |
| N-Bromosuccinimide | NBS, conc. H₂SO₄ | Deactivated aromatics | Monobromination |
| Electrochemical Bromination | Two-phase electrolysis | Aromatics with electron-donating groups | High para-selectivity |
Influence of Existing Substituents on Bromination Position
The regiochemical outcome of an electrophilic aromatic bromination is strongly influenced by the electronic nature of the substituents already present on the benzene ring.
Electron-donating groups (e.g., -OH, -OR, -NH₂) are ortho, para-directing and activating. They increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are meta-directing and deactivating. They decrease the electron density of the ring, particularly at the ortho and para positions, thus directing the incoming electrophile to the meta position.
In the case of synthesizing this compound, the starting material would likely be a benzoic acid derivative. The carboxyl group (-COOH) is a deactivating, meta-directing group. The fluorosulfonyl group (-SO₂F) is also a strong electron-withdrawing and meta-directing group. The fluorine atom is an ortho, para-directing but deactivating group. The interplay of these directing effects must be carefully considered to achieve the desired 3-bromo substitution pattern. Ab initio calculations suggest that for a π-acceptor substituent, the preferential order for electrophilic aromatic bromination is meta > ortho > para. nih.gov
Introduction of the Fluorosulfonyl Group
The introduction of the fluorosulfonyl (-SO₂F) group onto an aromatic ring is a key step in the synthesis of the target compound. This functional group is often installed via a two-step process involving chlorosulfonylation followed by fluoride exchange.
Chlorosulfonylation: This is typically achieved by reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the ring.
Fluoride Exchange: The resulting sulfonyl chloride is then converted to the sulfonyl fluoride by treatment with a fluoride source, such as potassium fluoride (KF) or other fluoride salts.
Alternatively, direct fluorosulfonylation methods are being developed. Recent advances include the use of SO₂ and an electrophilic fluorine source like Selectfluor in the presence of a catalyst to convert aryl boronic acids to aryl sulfonyl fluorides. organic-chemistry.org
The position of the fluorosulfonyl group is also subject to the directing effects of the other substituents on the ring. For example, starting with 3-bromobenzoic acid, the carboxyl group would direct the incoming fluorosulfonyl group to the meta position, potentially leading to 3-bromo-5-(fluorosulfonyl)benzoic acid. To obtain the desired 4-(fluorosulfonyl) isomer, a different synthetic strategy would be necessary, possibly involving a starting material where the desired substitution pattern is already established or can be directed.
Nucleophilic Fluorination of Aryl Sulfonyl Chlorides
A primary and well-established method for the synthesis of aryl sulfonyl fluorides is the nucleophilic substitution of the corresponding aryl sulfonyl chlorides. mdpi.com This reaction typically involves the displacement of a chloride ion by a fluoride ion.
A common approach utilizes potassium fluoride (KF) as the fluoride source. To enhance the reactivity of KF, which can be limited by its low solubility in organic solvents, phase-transfer catalysts like 18-crown-6 (B118740) ether are often employed. mdpi.com The crown ether effectively sequesters potassium ions, liberating the fluoride anion for nucleophilic attack on the sulfonyl chloride. This method is generally performed at room temperature in a solvent such as acetonitrile (B52724). mdpi.com
More recently, methods have been developed using sulfuryl fluoride (SO2F2) as the fluoride source for the conversion of aryl sulfonyl chlorides. researchgate.net This approach offers high efficiency and can be conducted under mild conditions, with reported isolated yields of up to 98%. researchgate.net The reaction demonstrates good practicality, as evidenced by its successful implementation on a gram scale. researchgate.net
Another variation involves a one-pot, two-step procedure starting from sulfonic acids or sulfonates. mdpi.com In this method, the sulfonic acid is first converted to the sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as potassium bifluoride (KHF2) to yield the aryl sulfonyl fluoride. mdpi.com
Table 1: Reagents for Nucleophilic Fluorination of Aryl Sulfonyl Chlorides
| Fluoride Source | Catalyst/Activator | Key Features |
| Potassium Fluoride (KF) | 18-crown-6 ether | Room temperature reaction, good yields. mdpi.com |
| Sulfuryl Fluoride (SO2F2) | Lewis base (e.g., nitrogen-based) | High efficiency, mild conditions, scalable. researchgate.net |
| Potassium Bifluoride (KHF2) | Cyanuric Chloride (for in situ sulfonyl chloride formation) | One-pot procedure from sulfonic acids. mdpi.com |
Radical Sulfur Dioxide Insertion and Fluorination (RSIF) Strategies
Radical-based strategies offer an alternative pathway to aryl sulfonyl fluorides, often starting from aryl diazonium salts or diaryliodonium salts. These methods involve the generation of an aryl radical, which then reacts with a sulfur dioxide source, followed by fluorination.
One such strategy employs aryl diazonium salts as the aryl radical precursor, the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a convenient SO2 source, and a fluoride source like potassium bifluoride (KHF2). researchgate.netnih.gov This reaction can be initiated by an organophotocatalyst under visible light. nih.gov The electronic properties of the substituents on the aromatic ring can significantly influence the reaction yields. nih.gov
A similar approach uses diaryliodonium salts as the aryl radical precursor under organophotocatalytic conditions. researchgate.netnih.gov The reaction proceeds via a radical sulfur dioxide insertion and fluorination mechanism. A key intermediate is the aryl radical, which reacts with a sulfur dioxide surrogate like sodium metabisulfite (B1197395), followed by reaction with an electrophilic fluorine source such as Selectfluor to form the desired aryl sulfonyl fluoride. mdpi.com
Transition-Metal Catalyzed Fluorosulfonylation Reactions
Transition-metal catalysis provides a powerful and versatile tool for the synthesis of aryl sulfonyl fluorides, often from readily available aryl halides or their equivalents. nih.gov Palladium-based catalysts are particularly common due to their high efficiency and functional group tolerance. nih.govrsc.org
A one-pot palladium-catalyzed process has been developed for the conversion of aryl iodides to aryl sulfonyl fluorides. researchgate.netorganic-chemistry.org This reaction utilizes DABSO as the SO2 source and Selectfluor as the fluorine source. organic-chemistry.org This method is advantageous as it allows for the direct use of aryl iodides, which are common synthetic intermediates.
For aryl bromides, a palladium-catalyzed sulfonylation followed by in-situ fluorination has been described. researchgate.netrsc.org The process involves the initial palladium-catalyzed reaction of the aryl bromide with DABSO to form a sulfinate intermediate, which is then treated with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the aryl sulfonyl fluoride. researchgate.netrsc.org This represents a general method for the fluorosulfonylation of aryl bromides. researchgate.net
More recently, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been reported. rsc.org This method uses inexpensive sodium dithionite (B78146) (Na2S2O4) as the sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org A one-pot synthesis starting from arenes is also possible without the need to isolate the aryl thianthrenium salt intermediate. rsc.org
Table 2: Transition-Metal Catalyzed Fluorosulfonylation Reactions
| Aryl Substrate | Catalyst System | SO2 Source | Fluorine Source | Key Features |
| Aryl Iodides | Palladium Catalyst | DABSO | Selectfluor | One-pot conversion. researchgate.netorganic-chemistry.org |
| Aryl Bromides | Palladium Catalyst | DABSO | NFSI | General method for aryl bromides. researchgate.netrsc.org |
| Aryl Thianthrenium Salts | Palladium Catalyst | Na2S2O4 | NFSI | Mild reductive conditions, one-pot from arenes. rsc.org |
Metal-Free Approaches to Aryl Sulfonyl Fluorides
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. Several metal-free approaches to aryl sulfonyl fluorides have been reported.
One notable method involves the use of organophotoredox catalysis. nih.govresearchgate.net In this approach, aryl diazonium salts react with a sulfur dioxide source like DABSO in the presence of an organic photocatalyst and a fluoride source. nih.govresearchgate.net The reaction is typically irradiated with visible light and proceeds through the generation of an aryl radical. researchgate.net This method demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor aryl groups. nih.govresearchgate.net
Electrochemical methods also offer a metal-free alternative. An electroreductive protocol for the radical fluorosulfonylation of vinyl triflates with FSO2Cl as the fluorosulfonyl radical source has been developed using inexpensive graphite (B72142) felt electrodes. organic-chemistry.org This avoids the use of a sacrificial metal anode and provides valuable β-keto sulfonyl fluorides under mild conditions. organic-chemistry.org
Furthermore, a novel metal- and catalyst-free method for synthesizing sulfonyl fluorides from aryltriazenes has been developed. researchgate.net This one-pot, multi-component reaction uses aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid (TFA). researchgate.net
Carboxylic Acid Formation Pathways on Halogenated Aromatics
The introduction of a carboxylic acid group onto the halogenated aromatic ring is the final key step in the synthesis of this compound. This can be achieved through various methods, primarily oxidation of a pre-existing alkyl group or direct carboxylation of the aromatic ring.
Oxidation of Alkyl-Substituted Benzenes
A common and straightforward method for introducing a carboxylic acid group onto an aromatic ring is the oxidation of a methyl or other alkyl substituent. rsc.org For the synthesis of this compound, this would involve the oxidation of 3-bromo-4-(fluorosulfonyl)toluene.
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent frequently used for this transformation. rsc.orgresearchgate.netquora.com The reaction is typically carried out in an aqueous medium, and the conditions (e.g., temperature, pH) can be adjusted to control the reaction rate and yield. researchgate.netstackexchange.com The mechanism generally involves the attack of the permanganate ion on the benzylic carbon of the alkyl group. quora.comiosrjournals.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and fluorosulfonyl groups, generally decreases the ease of oxidation. rsc.org
A known synthesis route for 3-bromo-4-fluorobenzoic acid involves the oxidation of 3-bromo-4-fluorotoluene with potassium permanganate. google.com This highlights the feasibility of this oxidative approach on a similarly substituted aromatic ring.
Table 3: Oxidation of Alkyl-Substituted Benzenes
| Oxidizing Agent | Substrate Example | Key Features |
| Potassium Permanganate (KMnO4) | 3-bromo-4-fluorotoluene google.com | Powerful oxidant, well-established method. rsc.orgresearchgate.netquora.com |
Carboxylation Reactions
Direct carboxylation involves the introduction of a carboxyl group onto the aromatic ring using carbon dioxide (CO2) or a related C1 source. These methods can be advantageous as they can potentially shorten the synthetic sequence.
One of the most established methods for the carboxylation of aryl halides is through the formation of a Grignard reagent. youtube.comyoutube.com The aryl halide (in this case, a di-substituted bromo- and fluorosulfonyl-benzene) would first be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding arylmagnesium halide. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid. youtube.comyoutube.commasterorganicchemistry.com This method creates a new carbon-carbon bond and introduces the carboxylic acid functionality. youtube.com
Lewis acid-mediated direct carboxylation of aromatic compounds with CO2 is another approach. nih.govsemanticscholar.orgscirp.org This method often employs a strong Lewis acid like aluminum bromide (AlBr3) in combination with a silyl (B83357) chloride to activate the CO2. nih.gov The reaction is typically performed under CO2 pressure. nih.gov However, the reactivity of highly substituted and deactivated aromatic rings like 3-bromo-4-(fluorosulfonyl)benzene under these conditions would need to be considered.
Base-mediated C-H carboxylation has also been explored, particularly for heteroarenes with acidic C-H bonds. nih.gov This typically involves a strong base like lithium tert-butoxide (LiOtBu) or cesium carbonate (Cs2CO3) and CO2. nih.gov The applicability of this method to the specific C-H bond of the target aromatic system would depend on its acidity.
Table 4: Carboxylation Reactions
| Method | Key Reagents | Mechanism/Key Steps |
| Grignard Carboxylation | Magnesium, Carbon Dioxide (dry ice), Acid youtube.comyoutube.com | Formation of Grignard reagent, nucleophilic attack on CO2. youtube.com |
| Lewis Acid-Mediated Carboxylation | AlBr3, R3SiCl, CO2 nih.gov | Activation of CO2 by Lewis acid/silyl chloride complex. nih.gov |
| Base-Mediated Carboxylation | Strong base (e.g., LiOtBu), CO2 nih.gov | Deprotonation of an acidic C-H bond followed by reaction with CO2. nih.gov |
Reaction Condition Optimization and Yield Enhancement Strategies
The transformation of aryl halides to aryl sulfonyl fluorides is a critical step in the synthesis of this compound. Palladium-catalyzed reactions have emerged as a powerful tool for this purpose, offering high efficiency and broad functional group tolerance. The optimization of these catalytic systems is paramount to achieving high yields and purity.
Catalyst Selection and Loading Effects
The choice of catalyst and its loading are critical parameters that significantly influence the efficiency of the sulfonyl fluoride synthesis. Palladium complexes are the most widely used catalysts for the conversion of aryl bromides to the corresponding sulfonyl fluorides.
Research has shown that the combination of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), with a suitable phosphine (B1218219) ligand is highly effective. Electron-rich phosphine ligands have been found to be particularly active in these systems. For instance, the use of di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) in combination with a palladium precursor has demonstrated excellent catalytic activity in the sulfonylation of aryl bromides. rsc.org
The catalyst loading is another crucial factor. While higher catalyst loadings can lead to faster reaction rates, they also increase costs and the potential for metal contamination in the final product. Optimization studies have shown that a catalyst loading of around 5 mol% is often sufficient to achieve high yields without being excessively wasteful. rsc.org For substrates that are particularly challenging, such as those with sterically hindering groups or certain electronic properties, a higher catalyst loading might be necessary.
Table 1: Effect of Catalyst and Ligand on the Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PAd₂nBu (7.5) | i-PrOH | 75 | 33 | nih.gov |
| 2 | Pd(OAc)₂ (5) | AmPhos (7.5) | i-PrOH | 75 | 85 | nih.gov |
| 3 | PdCl₂(AmPhos)₂ (5) | - | i-PrOH | 75 | 84 | rsc.org |
| 4 | Pd(OAc)₂ (2) | L5 (di-tert-butylbiaryl phosphine ligand) | Acetone | 70 | Good | mdpi.com |
Note: The yields reported are for analogous aryl sulfonyl fluoride syntheses from aryl bromides and serve as a reference for the expected trends in the synthesis of this compound.
The presence of both a bromo and a carboxylic acid group in this compound can influence the catalytic cycle. The carboxylic acid moiety can potentially coordinate with the palladium center, affecting its catalytic activity. Therefore, careful selection of the ligand is necessary to mitigate any inhibitory effects and ensure efficient catalysis.
Solvent Systems and Temperature Control
The choice of solvent and the precise control of reaction temperature are pivotal for maximizing the yield and minimizing side reactions. A variety of solvents have been explored for the palladium-catalyzed synthesis of aryl sulfonyl fluorides. Isopropanol (i-PrOH) and acetonitrile (MeCN) are commonly used and have been shown to be effective for a range of substrates. rsc.org The solubility of the starting materials, reagents, and the catalyst, as well as the solvent's boiling point, are important considerations.
Table 2: Influence of Solvent and Temperature on Aryl Sulfonyl Fluoride Synthesis
| Entry | Solvent | Sulfonylation Temperature (°C) | Fluorination Temperature (°C) | Yield (%) | Reference |
| 1 | i-PrOH | 75 | Room Temperature | 84 | rsc.org |
| 2 | MeCN | 60 | Room Temperature | Moderate to Good | rsc.org |
| 3 | DMF | 115 | Not specified | 48 | nih.gov |
| 4 | Acetone | 50-70 | Not specified | Good | mdpi.com |
Note: The data presented is based on the synthesis of various aryl sulfonyl fluorides and illustrates the general effects of solvent and temperature. Specific optimization for this compound would be required.
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals like this compound. The goal is to develop more sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One key aspect of green chemistry is the use of safer and more environmentally benign reagents. In the context of sulfonyl fluoride synthesis, traditional methods often relied on highly toxic and difficult-to-handle fluorinating agents. Modern approaches have shifted towards the use of safer alternatives such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govbrazilianjournals.com.br The use of stable and easily handleable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), also contributes to a greener process by avoiding the direct use of gaseous sulfur dioxide. rsc.org
The development of reactions in aqueous media is another cornerstone of green chemistry. While many organic reactions are performed in volatile organic solvents, conducting them in water offers significant environmental benefits. Surfactant-based catalytic systems have been developed to facilitate nucleophilic fluorination reactions in water, demonstrating the potential for aqueous-phase synthesis of sulfonyl fluorides. mdpi.com
Furthermore, the design of catalyst-free or recyclable catalytic systems is a major focus. While palladium catalysis is highly efficient, the metal itself is a precious and finite resource. Research into catalyst-free methods, such as the radical fluorination of sulfonyl hydrazides in water, offers a promising alternative. mdpi.com Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is an active area of research that can significantly improve the sustainability of the synthesis. nih.gov The use of sonication as an alternative energy source to promote reactions in the absence of solvents is another green approach that has been explored for the synthesis of bromo-benzoic acid derivatives. researchgate.net
Table 3: Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives and Sulfonyl Fluorides
| Green Chemistry Principle | Application in Synthesis | Advantage | Reference |
| Use of Safer Reagents | KF or KHF₂ as fluoride source, DABSO as SO₂ surrogate | Reduced toxicity and handling hazards | rsc.orgnih.govbrazilianjournals.com.br |
| Use of Safer Solvents | Aqueous reaction media with surfactants | Environmentally benign, reduced VOC emissions | mdpi.com |
| Design for Energy Efficiency | Sonication-assisted synthesis | Reduced energy consumption, potential for solvent-free reactions | researchgate.net |
| Catalysis | Recyclable heterogeneous catalysts, catalyst-free systems | Reduced metal waste, simplified purification | nih.gov |
By systematically optimizing reaction conditions and embracing the principles of green chemistry, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.
Detailed Reaction Pathways for Aromatic Functionalization
The functionalization of the aromatic ring in compounds like this compound is governed by the directing effects of its existing substituents. The fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, the bromine atom is also deactivating but acts as an ortho-, para-director.
In the case of this compound, the positions on the aromatic ring are influenced as follows:
Position 2: Ortho to the bromine and meta to the fluorosulfonyl and carboxylic acid groups.
Position 5: Meta to the bromine and ortho to the carboxylic acid group and meta to the fluorosulfonyl group.
Position 6: Para to the bromine and ortho to the fluorosulfonyl group and meta to the carboxylic acid group.
Given the strong deactivating nature of the -SO₂F and -COOH groups, electrophilic substitution is generally disfavored. However, should a reaction proceed under forcing conditions, the substitution pattern would be dictated by a complex interplay of these electronic effects. The bromine atom directs incoming electrophiles to positions 2 and 6. The deactivating groups direct meta to their own positions. Therefore, position 2 is the least deactivated position, being ortho to the bromo director and meta to both deactivating groups, making it the most likely site for electrophilic attack.
Synthetic pathways for related compounds often involve multi-step processes, such as the acylation of a simpler arene, followed by bromination and subsequent oxidation or functional group manipulation. For instance, a known process for preparing a structural isomer involves reacting fluorobenzene with acetyl chloride, followed by bromination and then oxidation with a hypochlorite solution. google.com Such multi-step pathways are often necessary to install the desired substitution pattern, bypassing the challenges of direct functionalization on a highly deactivated ring. youtube.com
Understanding the Intrinsic Reactivity and Electrophilicity of the Fluorosulfonyl Group
The fluorosulfonyl (-SO₂F) group is a cornerstone of the reactivity of these molecules, primarily due to the unique properties of the sulfur(VI)-fluorine bond.
The fluorosulfonyl group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions prized for their reliability and specificity. sigmaaldrich.com The central sulfur atom in the S(VI)-F bond is highly electron-deficient, making it a potent electrophile for nucleophilic attack. nih.gov Despite this, the S(VI)-F bond is remarkably stable under a wide range of conditions, including exposure to water, oxidation, reduction, and heat. nih.govasu.edu Its bond energy is significantly higher than that of the analogous S(VI)-Cl bond (approx. 80-90 kcal/mol vs. 46 kcal/mol), which makes sulfonyl fluorides resistant to the reductive collapse that often plagues reactions with sulfonyl chlorides. asu.educhem-station.com
This latent reactivity can be "unleashed" under specific conditions. nih.gov The SuFEx reaction is typically activated by the presence of protons (H⁺) or silicon-based reagents (R₃Si⁺), which facilitate the exchange of the fluoride for a nucleophile. chem-station.comadvanceseng.com The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. chem-station.com This controllable reactivity allows for the precise formation of highly stable sulfate (B86663) or sulfonamide linkages. advanceseng.com
This reactivity extends to biological systems, where sulfonyl fluorides can form stable covalent adducts with proteins. nih.gov They have been shown to react with nucleophilic amino acid residues such as lysine, tyrosine, and histidine. nih.gov The formation of these covalent bonds is a critical tool in chemical biology for labeling proteins and developing covalent inhibitors. nih.govcnr.it The process often involves a Schiff base intermediate when reacting with amine groups, such as the epsilon-amino group of lysine. nih.gov The rate and selectivity of adduct formation can be tuned by the electronic properties of other substituents on the aromatic ring. nih.gov
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) | Reference |
|---|---|---|---|
| Bond Energy (S-Halogen) | ~80-90 kcal/mol | ~46 kcal/mol | chem-station.com |
| Stability | High; resistant to reduction, thermolysis, and hydrolysis. | Lower; sensitive to reductive collapse. | sigmaaldrich.comasu.edu |
| Primary Reaction Pathway | Nucleophilic substitution (SuFEx). | Substitution often competes with reduction of the sulfur center. | asu.edu |
| Activation | Requires specific activators like H⁺ or R₃Si⁺. | Generally more reactive without specific activation. | chem-station.com |
While not a direct reaction of the aromatic fluorosulfonyl group itself, related fluorosulfonyl-containing molecules are important precursors for the generation of difluorocarbene (:CF₂). researchgate.netrsc.org Compounds such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) release difluorocarbene under thermal conditions or upon initiation with a nucleophile. cas.cn
Difluorocarbene is a valuable and versatile one-carbon unit for synthesizing organofluorine compounds. researchgate.netrsc.org However, its generation can require harsh conditions and toxic precursors. nih.gov The development of fluorosulfonyl-based reagents like TFDA has provided more accessible and environmentally friendly routes to this reactive intermediate. cas.cn The mechanism involves the cleavage of the carbon-sulfur bond and elimination of the fluorosulfonyl group to release the :CF₂ species, which can then participate in various cycloadditions and insertion reactions. researchgate.netrsc.org
Electronic and Steric Effects of Bromine and Fluorine Substituents on Reaction Mechanisms
The reaction mechanisms involving this compound are heavily influenced by the electronic and steric properties of its substituents.
Electronic Effects: The fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups are both potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and thus its nucleophilicity. youtube.com This makes electrophilic aromatic substitution reactions challenging. The bromine atom also withdraws electron density through induction but can donate electron density via resonance, resulting in a net deactivating but ortho-, para-directing effect. rsc.org The presence of bromine has been shown to significantly reduce the energy gap between valence and conduction states in related molecules, potentially facilitating electron transfer processes. rsc.org
Steric Effects: The bulky fluorosulfonyl group and the adjacent bromine atom create considerable steric hindrance around positions 3, 4, and 5 of the benzene ring. This steric crowding can impede the approach of reactants, influencing the regioselectivity of reactions. rsc.orgresearchgate.net For example, in the bromination of substituted alkoxybenzenes, unfavorable steric effects from bulky groups were found to attenuate the favorable electronic effects, slowing the reaction rate. rsc.org This principle suggests that reactions at position 5 of this compound would be sterically hindered by both the -SO₂F and -COOH groups.
Kinetic and Thermodynamic Aspects of Transformations
The kinetics and thermodynamics of reactions involving fluorosulfonyl arenes are dictated by the inherent stability of the functional groups.
Kinetics: The high thermodynamic stability of the S(VI)-F bond means that a significant activation energy barrier must be overcome for it to react. chem-station.com In SuFEx reactions, the rate is highly dependent on the nature of the nucleophile and the presence and concentration of the activator. chem-station.com Kinetic studies on related systems have shown that the intrinsic reactivity of sulfonyl fluorides correlates with electronic factors that influence the electrophilicity of the sulfur center; electron-withdrawing groups elsewhere on the ring can increase the rate of hydrolysis and reaction with nucleophiles. nih.gov For difluorocarbene generation from precursors like TMSCF₃, kinetic analysis has revealed complex reaction pathways, including autoacceleration, with the rate being highly dependent on the initiator used. nih.gov
Thermodynamics: SuFEx reactions are generally designed to be thermodynamically favorable, forming strong, stable covalent bonds. advanceseng.com The stability of the resulting sulfate and sulfonate esters contributes to the high yields and irreversibility of the connection. advanceseng.com In the context of difluorocarbene reactions, computational studies on the hydrodefluorination of gem-difluoroalkenyl arenes have shown that the key hydride transfer step has a Gibbs free activation energy (ΔG‡) of about 20 kcal/mol, while the subsequent loss of a fluoride anion is a highly favorable exergonic event, driving the reaction forward. nih.gov
| Reaction Type | Key Kinetic Factors | Reference |
|---|---|---|
| SuFEx | Nature and concentration of activator (e.g., H⁺, R₃Si⁺); Nucleophile strength; Electronic properties of aryl substituents. | chem-station.comnih.gov |
| Aromatic Bromination | Substituent electronic effects (activating/deactivating); Steric hindrance; Speciation of the brominating agent. | rsc.org |
| Difluorocarbene Generation | Nature of the precursor; Type of initiator (e.g., NaI); Reaction temperature. | cas.cnnih.gov |
Future Research Directions and Emerging Paradigms for Halogenated Aryl Fluorosulfonyl Benzoic Acids
Development of Novel and More Sustainable Synthetic Routes
The synthesis of halogenated aryl fluorosulfonyl benzoic acids has traditionally relied on multi-step procedures that can involve harsh conditions, expensive reagents, and challenges in achieving high regioselectivity. google.comresearchgate.netgoogle.com Future research is intensely focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. A primary goal is to move away from complex, low-yield routes towards streamlined processes. google.com
Emerging strategies prioritize sustainability and efficiency. These include:
Electrochemical Synthesis : This approach offers an oxidant-free, direct conversion of thiols and disulfides into aryl sulfonyl fluorides using inexpensive fluoride (B91410) sources like potassium fluoride. acs.orgnih.gov
Catalyst-Free Methods : Innovations such as the fluorination of sulfonyl hydrazides with Selectfluor in water eliminate the need for metal catalysts and additives, presenting a greener alternative. rhhz.netresearchgate.net
Novel Reagent Systems : The use of inexpensive and readily available sulfur dioxide surrogates like sodium metabisulfite (B1197395) (Na₂S₂O₄) and fluoride sources like potassium bifluoride (KHF₂) is being explored in palladium-catalyzed and organophotocatalytic reactions. rsc.orgnih.gov This avoids more hazardous reagents like bromine or chlorine gas. google.com
Direct C-H Functionalization : While challenging, the direct and regioselective introduction of the fluorosulfonyl group onto a halogenated benzoic acid backbone represents a significant goal for atom economy.
Table 1: Comparison of Traditional and Emerging Synthetic Strategies
| Methodology | Key Features | Advantages | Source Citation |
|---|---|---|---|
| Traditional Multi-step Synthesis | Diazotization of amines, oxidation of toluenes | Established routes | google.com |
| Electrochemical Sulfofluorination | Anodic oxidation of thiols with KF | Sustainable, avoids harsh chemical oxidants | acs.org |
| Catalyst-Free Fluorination | Reaction of sulfonyl hydrazides with Selectfluor | Metal-free, mild conditions (water), simple procedure | rhhz.netresearchgate.net |
| Palladium-Catalyzed Fluorosulfonylation | Uses aryl thianthrenium salts and Na₂S₂O₄/NFSI | Mild conditions, good yields, one-pot potential | rsc.org |
Exploration of Catalytic Asymmetric Transformations for Enantioselective Synthesis
While 3-bromo-4-(fluorosulfonyl)benzoic acid itself is achiral, the broader class of halogenated aryl fluorosulfonyl compounds includes precursors and derivatives where chirality is a crucial feature, particularly for applications in medicinal chemistry and materials science. A significant future direction is the development of catalytic asymmetric methods to control stereochemistry.
Research in this area is inspired by successes in the asymmetric synthesis of related sulfur- and fluorine-containing molecules. researchgate.net Key strategies being explored include:
Chiral Ligand-Metal Catalysis : The use of transition metals like copper paired with newly developed chiral ligands (e.g., Xuphos) has proven effective for the enantioselective synthesis of chiral aryl sulfinamides, which can be transformed into other chiral sulfur(VI) compounds. acs.org
Organocatalysis : Chiral organocatalysts, such as bifunctional cinchona alkaloids and chiral Brønsted acids, are powerful tools for enantioselective transformations. nih.govuea.ac.uk These catalysts can control the stereoselective formation of C-F or C-N bonds in the synthesis of complex fluorinated molecules and aziridines. nih.govuea.ac.uk
Dynamic Kinetic Resolution : For substrates that can racemize, dynamic kinetic resolution offers a path to highly enantioenriched products. This has been demonstrated in the synthesis of chiral sulfinimidate esters from sulfilimidoyl fluorides using a bifunctional tertiary amine-hydrogen bond donor catalyst. chemrxiv.org
The application of these principles to create chiral derivatives of halogenated aryl fluorosulfonyl benzoic acids could unlock new functionalities and applications for this compound class.
Advanced Mechanistic Insights through Operando and in situ Spectroscopic Methods
A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new, more efficient ones. Future research will increasingly rely on advanced analytical techniques to probe reaction pathways in real-time. While computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into the energetics and transition states of reactions involving sulfonyl fluorides, direct experimental observation is needed for validation. hmc.edunih.gov
The application of operando and in situ spectroscopic methods (e.g., NMR, IR, Raman spectroscopy) under actual reaction conditions will be crucial. These techniques can:
Identify transient intermediates and catalyst resting states, as has been modeled computationally for SuFEx reactions. hmc.edu
Elucidate the precise role of catalysts, additives, and bases in the reaction cycle. nih.gov
Validate proposed radical pathways in fluorosulfonylation reactions by detecting key radical intermediates. researchgate.netnih.gov
Provide kinetic data to corroborate calculated activation barriers. hmc.edu
By combining these advanced spectroscopic methods with ongoing computational modeling, a comprehensive picture of the reaction mechanisms can be developed, enabling more rational and targeted improvements in synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For halogenated aryl fluorosulfonyl benzoic acids and their derivatives to be utilized in industrial and large-scale academic applications, their production must be scalable, safe, and reproducible. Flow chemistry and automated synthesis platforms are emerging as powerful solutions to these challenges. syrris.comyoutube.com
The integration of flow chemistry offers several key advantages over traditional batch processing:
Enhanced Safety : Continuous flow systems handle smaller volumes of reactants at any given time, allowing for better management of exothermic reactions and the safe use of hazardous reagents or gaseous feedstocks like syngas. youtube.comnih.gov
Precise Control : Parameters such as temperature, pressure, and reagent stoichiometry can be controlled with high precision, leading to improved selectivity and yield. youtube.comnih.gov
Scalability : Scaling up production in a flow system is often a matter of running the reactor for a longer duration, bypassing the complex re-optimization typically required when scaling up batch reactions. youtube.com
Automation and Integration : Automated flow platforms can be used to rapidly screen reaction conditions and generate libraries of compounds for discovery research. syrris.com They can also be integrated with in-line analytical and purification processes, streamlining the entire workflow. syrris.com
The successful development of a continuous flow protocol for the palladium-catalyzed formylation of aryl fluorosulfonates demonstrates the potential of this technology for producing derivatives of the target compound class efficiently and at scale. nih.gov
Computational Design of Novel Derivatives with Precisely Tailored Reactivity and Selectivity
The ability to fine-tune the properties of aryl sulfonyl fluorides is critical for their application, particularly in chemical biology and materials science. Computational chemistry and machine learning are becoming indispensable tools for the rational design of new derivatives with precisely controlled reactivity, stability, and selectivity. acs.org
Future research in this area will leverage several computational approaches:
Rational Catalyst and Substrate Design : As demonstrated in the study of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, computational modeling can be used to understand reaction mechanisms and then rationally design new, more efficient catalysts. nih.gov
Predictive Modeling with Machine Learning : Machine learning algorithms, such as random forests, can be trained on high-throughput screening data to identify non-intuitive structure-reactivity relationships. princeton.edu This approach has been used to predict the optimal sulfonyl fluoride reagent and conditions for specific transformations, a strategy that could be adapted to tailor the reactivity of the S-F bond. princeton.edu
Structure-Property Relationship Studies : Computational methods can elucidate how electronic and steric modifications to the aromatic ring affect the stability and reactivity of the sulfonyl fluoride group. nih.govacs.org This knowledge is crucial for designing molecules with an optimal balance between aqueous stability and reactivity for biological applications or for tuning the electronic properties for materials science. acs.orgacs.org
These predictive and design-oriented computational tools will accelerate the discovery of novel halogenated aryl fluorosulfonyl benzoic acid derivatives with bespoke properties for specific applications.
Expansion of Applications in Chemical Biology and Materials Science Through Novel Synthetic Utility
The unique chemical properties of the aryl sulfonyl fluoride group—notably its remarkable stability combined with context-dependent reactivity—make it a highly attractive functional group for a growing number of applications. rhhz.netnih.gov The development of new synthetic methods will directly enable the expansion of its use in chemical biology and materials science. nih.gov
In Chemical Biology: The sulfonyl fluoride moiety is considered a privileged electrophile for its ability to form covalent bonds with a range of nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine. sigmaaldrich.comacs.orgnih.gov This reactivity, which is highly dependent on the local protein microenvironment, is the foundation of its use as:
Covalent Probes and Inhibitors : Aryl sulfonyl fluorides are used to selectively label and inhibit proteins, aiding in drug discovery and the elucidation of biological processes. sigmaaldrich.comacs.org
"Click Chemistry" Hubs : As a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the sulfonyl fluoride group serves as a reliable connector for building complex molecular architectures. rhhz.netacs.org
Genetically Encoded Probes : Unnatural amino acids containing a fluorosulfate (B1228806) group (a close relative of sulfonyl fluorides), such as fluorosulfate-L-tyrosine (FSY) and fluorosulfonyloxybenzoyl-L-lysine (FSK), can be genetically incorporated into proteins to study protein-protein interactions through covalent cross-linking. nih.govacs.org
In Materials Science: The robustness of the sulfur-fluorine bond makes aryl sulfonyl fluorides suitable for creating durable, high-performance materials. nih.gov Emerging applications include:
Polymer Synthesis : The SuFEx reaction is being used to create novel polymers with high stability. mdpi.com
Advanced Electrolytes : Sulfonyl fluoride derivatives have been investigated as components of improved electrolytes for high-voltage lithium-metal batteries. nih.gov
The continued development of synthetic routes to novel halogenated aryl fluorosulfonyl benzoic acids will undoubtedly fuel further innovation in these and other cutting-edge disciplines. nih.govresearchgate.net
Table 2: Selected Applications in Chemical Biology and Materials Science
| Field | Application | Description | Source Citation |
|---|---|---|---|
| Chemical Biology | Covalent Protein Modification | Acts as a "warhead" to form stable covalent bonds with multiple amino acid residues (Tyr, Lys, His, etc.) for use as probes and inhibitors. | acs.orgnih.govacs.org |
| Chemical Biology | SuFEx Click Chemistry | Serves as a highly reliable and versatile electrophilic hub for modular synthesis. | rhhz.netnih.gov |
| Chemical Biology | Genetically Encoded Cross-linkers | Incorporation of fluorosulfate-containing amino acids into proteins enables the study of protein interactions in living cells. | nih.govacs.org |
| Materials Science | Polymer Chemistry | Used as a stable linker in the synthesis of new polymers via SuFEx reactions. | mdpi.comresearchgate.net |
| Materials Science | Battery Technology | Investigated for use in advanced, high-voltage electrolytes for rechargeable batteries. | nih.gov |
Q & A
Q. Basic Research Focus
- LC-MS : Quantifies purity and identifies metabolites (e.g., using Creative Proteomics’ platform) .
- NMR spectroscopy : Confirms substitution patterns on the benzene ring (e.g., distinguishing bromo and fluorosulfonyl groups) .
- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
What is the mechanistic role of this compound in modulating enzyme activity?
Q. Basic Research Focus
What strategies mitigate toxicity risks during in vitro studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
